molecular formula C19H21ClN2O4 B239791 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B239791
M. Wt: 376.8 g/mol
InChI Key: VECDFJHKRMJRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as GW 501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in research. It is a member of the class of compounds known as selective androgen receptor modulators (SARMs) and was initially developed as a treatment for various medical conditions such as obesity, diabetes, and cardiovascular diseases.

Mechanism of Action

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide 501516 exerts its effects by binding to and activating PPAR-delta. This activation leads to an increase in the expression of genes involved in fatty acid oxidation and energy metabolism. It also leads to a decrease in the expression of genes involved in lipogenesis and glucose metabolism.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide 501516 has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models. It has also been shown to reduce body fat and improve insulin sensitivity in obese and diabetic animal models.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide 501516 has several advantages for use in lab experiments. It is a potent and selective activator of PPAR-delta, which makes it a valuable tool for studying the role of this receptor in various physiological processes. It is also relatively easy to administer and has a long half-life, which allows for sustained activation of PPAR-delta.
One limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide 501516 is that it has been shown to cause cancer in animal models. This has raised concerns about its safety for human use and has led to restrictions on its use in research.

Future Directions

There are several future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide 501516. One area of interest is its potential use as a treatment for metabolic disorders such as obesity and diabetes. Another area of interest is its potential use in sports performance enhancement. However, more research is needed to fully understand the safety and efficacy of this compound in these applications.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide 501516 involves the reaction of 4-(4-chlorophenyl)-2-methyl-5-thiazolecarboxylic acid with morpholine and thionyl chloride to form 3-chloro-4-(4-morpholinyl)phenyl)thiazol-2ylamine. This intermediate is then reacted with 4-methoxyphenol and 1,1'-carbonyldiimidazole to produce the final product.

Scientific Research Applications

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide 501516 has been extensively studied for its potential applications in scientific research. It has been shown to activate the peroxisome proliferator-activated receptor-delta (PPAR-delta), a nuclear receptor that regulates lipid metabolism and glucose homeostasis. This activation leads to an increase in fatty acid oxidation, which can help improve endurance and reduce body fat.

properties

Product Name

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide

Molecular Formula

C19H21ClN2O4

Molecular Weight

376.8 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C19H21ClN2O4/c1-24-15-3-5-16(6-4-15)26-13-19(23)21-14-2-7-18(17(20)12-14)22-8-10-25-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)

InChI Key

VECDFJHKRMJRRR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.